Cas no 1332591-18-0 (3-Iodo-4-(methoxymethoxy)benzonitrile)
3-Iodo-4-(methoxymethoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-4-(methoxymethoxy)benzonitrile
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- MDL: MFCD20268163
- Inchi: 1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3
- InChI Key: SCWQQCHMCBMDLN-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C=CC=1OCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- XLogP3: 2.2
- Topological Polar Surface Area: 42.2
3-Iodo-4-(methoxymethoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-196079-1g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 1g |
$528.0 | 2023-09-17 | |
| Enamine | EN300-196079-5g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 5g |
$1530.0 | 2023-09-17 | |
| Enamine | EN300-196079-10g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 10g |
$2269.0 | 2023-09-17 | |
| Enamine | EN300-196079-0.05g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 0.05g |
$101.0 | 2023-09-17 | |
| Enamine | EN300-196079-0.1g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 0.1g |
$152.0 | 2023-09-17 | |
| Enamine | EN300-196079-0.25g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 0.25g |
$216.0 | 2023-09-17 | |
| Enamine | EN300-196079-0.5g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 0.5g |
$407.0 | 2023-09-17 | |
| Enamine | EN300-196079-1.0g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 1g |
$528.0 | 2023-05-31 | |
| Enamine | EN300-196079-2.5g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 2.5g |
$1034.0 | 2023-09-17 | |
| Enamine | EN300-196079-5.0g |
3-iodo-4-(methoxymethoxy)benzonitrile |
1332591-18-0 | 95% | 5g |
$1530.0 | 2023-05-31 |
3-Iodo-4-(methoxymethoxy)benzonitrile Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-Iodo-4-(methoxymethoxy)benzonitrile
3-Iodo-4-(methoxymethoxy)benzonitrile: An Overview of a Versatile Compound (CAS No. 1332591-18-0)
3-Iodo-4-(methoxymethoxy)benzonitrile (CAS No. 1332591-18-0) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes an iodine atom, a methoxymethoxy group, and a cyano group. These functional groups endow the molecule with a range of chemical properties and reactivity profiles, making it a valuable intermediate in various synthetic pathways.
The iodine substituent in 3-Iodo-4-(methoxymethoxy)benzonitrile is particularly noteworthy due to its high reactivity and versatility in cross-coupling reactions. Iodoarenes are widely used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are fundamental techniques in the synthesis of complex organic molecules. The presence of the iodine atom allows for efficient and selective transformations, making 3-Iodo-4-(methoxymethoxy)benzonitrile an attractive starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.
The methoxymethoxy (MOM) protecting group in 3-Iodo-4-(methoxymethoxy)benzonitrile is another key feature of this compound. The MOM group is commonly used to protect hydroxyl functionalities in organic synthesis. It can be readily introduced and removed under mild conditions, making it a preferred choice for protecting sensitive functional groups during multi-step syntheses. The stability and ease of manipulation of the MOM group contribute to the overall utility of 3-Iodo-4-(methoxymethoxy)benzonitrile in complex synthetic sequences.
The cyano group in 3-Iodo-4-(methoxymethoxy)benzonitrile adds another layer of functionality to this molecule. The cyano group can be converted into various other functional groups through well-established chemical transformations. For example, it can be reduced to an amine, hydrolyzed to a carboxylic acid, or converted to an aldehyde or ketone through organometallic reagents. These transformations make 3-Iodo-4-(methoxymethoxy)benzonitrile a valuable building block for the synthesis of diverse chemical entities with potential applications in drug discovery and materials science.
In recent years, there has been significant research focused on the use of 3-Iodo-4-(methoxymethoxy)benzonitrile as a key intermediate in the synthesis of bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. One notable example is the synthesis of novel anticancer agents that target specific signaling pathways involved in cancer progression. The ability to fine-tune the structure of these derivatives through strategic modifications has led to the development of potent and selective therapeutic candidates.
Beyond its applications in medicinal chemistry, 3-Iodo-4-(methoxymethoxy)benzonitrile has also found use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. For example, researchers have explored the use of derivatives of 3-Iodo-4-(methoxymethoxy)benzonitrile as components in organic light-emitting diodes (OLEDs) and solar cells. The tunable electronic properties and high stability of these materials offer significant advantages over traditional inorganic materials.
The synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile typically involves several steps, each designed to introduce or manipulate specific functional groups. One common synthetic route involves starting from 4-hydroxybenzonitrile, which is first protected with a methoxymethyl (MOM) group to form 4-methoxymethoxybenzonitrile. This intermediate is then iodinated using an appropriate iodinating agent to yield the final product. The choice of reagents and conditions can significantly impact the yield and purity of the final product, making careful optimization essential for large-scale production.
In conclusion, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS No. 1332591-18-0) is a highly versatile compound with a wide range of applications in chemical synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides a robust platform for developing novel bioactive compounds and advanced materials. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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